Benzo[d]oxazole-2,6-dicarbaldehyde
Description
Benzo[d]oxazole-2,6-dicarbaldehyde is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring system, with aldehyde functional groups at the 2- and 6-positions. The compound’s aldehyde groups render it highly reactive, making it a valuable precursor for synthesizing ligands, coordination complexes, and bioactive molecules. Potential applications span pharmaceuticals, materials science, and coordination chemistry, inferred from the utility of related compounds like benzisoxazole derivatives in anti-inflammatory, neuroleptic, and antibacterial agents .
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-1-2-7-8(3-6)13-9(5-12)10-7/h1-5H |
InChI Key |
JNJWYDQGDHNGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]oxazole-2,6-dicarbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under acidic conditions. One common method includes the cyclization of 2-aminophenol with glyoxylic acid to form the benzoxazole ring, followed by formylation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzo[d]oxazole-2,6-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,6-dimethanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Benzo[d]oxazole-2,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-2,6-dicarbaldehyde involves its interaction with various molecular targets. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .
Comparison with Similar Compounds
Reactivity
- Aldehyde Reactivity : All compounds exhibit nucleophilic addition and condensation reactions. However, the electron-withdrawing oxazole ring in this compound may enhance aldehyde electrophilicity compared to pyridine or furan analogues .
- Heteroatom Influence : Thiophene-2,5-dicarbaldehyde’s sulfur atom increases π-conjugation, favoring applications in conductive materials, whereas the oxazole ring’s nitrogen and oxygen atoms may stabilize metal coordination in ligands .
Research Findings and Limitations
- Synthetic Challenges: The fused oxazole ring in this compound complicates synthesis compared to monocyclic analogues, requiring optimization of catalysts and solvents .
- Safety Data Gaps: Limited information exists on the target compound’s acute toxicity or environmental impact, unlike 2,6-dichlorobenzaldehyde, which has established safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
